XL041

Description

Properties

IUPAC Name |

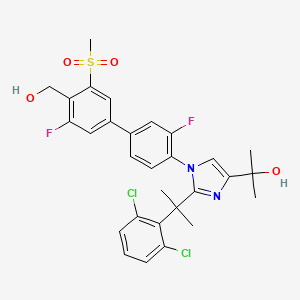

2-[2-[2-(2,6-dichlorophenyl)propan-2-yl]-1-[2-fluoro-4-[3-fluoro-4-(hydroxymethyl)-5-methylsulfonylphenyl]phenyl]imidazol-4-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28Cl2F2N2O4S/c1-28(2,26-19(30)7-6-8-20(26)31)27-34-25(29(3,4)37)14-35(27)23-10-9-16(11-22(23)33)17-12-21(32)18(15-36)24(13-17)40(5,38)39/h6-14,36-37H,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAJDMYOTDNOBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN(C(=N1)C(C)(C)C2=C(C=CC=C2Cl)Cl)C3=C(C=C(C=C3)C4=CC(=C(C(=C4)S(=O)(=O)C)CO)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28Cl2F2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256918-39-4 | |

| Record name | BMS-852927 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256918394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-852927 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9649L8MZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of BMS-852927 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically includes:

Formation of Intermediates: The initial steps involve the preparation of intermediates through various organic reactions such as halogenation, alkylation, and condensation.

Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts to form the core structure of BMS-852927.

Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.

Industrial production methods for BMS-852927 would likely involve scaling up these synthetic routes while ensuring consistency, efficiency, and safety. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

BMS-852927 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Applications in Atherosclerosis

XL041 has shown promising results in preclinical studies targeting atherosclerosis. In a study involving LDL receptor knockout mice, this compound significantly inhibited the progression of atherosclerosis over a 12-week period. The effective dosage range for this inhibition was found to be between 0.1 to 3 mg/kg/day, which closely aligns with the dosage required to stimulate macrophage reverse cholesterol transport (RCT) .

Table 1: Efficacy of this compound in Atherosclerosis Models

| Study Type | Model Type | Dosage (mg/kg/day) | Duration | Key Findings |

|---|---|---|---|---|

| Preclinical | LDLR knockout mice | 0.1 - 3 | 12 weeks | Significant inhibition of atherosclerosis progression |

| In vitro | Human whole blood assay | - | - | 26% activity in endogenous target gene activation |

| In vivo | Cynomolgus monkeys | 10 | 14 days | Enhanced cholesterol efflux by up to 70% |

Potential in Non-Alcoholic Fatty Liver Disease (NAFLD)

The activation of LXRs, particularly by compounds like this compound, has been explored for therapeutic interventions in NAFLD. LXRs play a crucial role in lipid metabolism and inflammation, making them attractive targets for treating metabolic disorders. Studies indicate that LXR agonists can ameliorate liver steatosis and improve insulin sensitivity by enhancing fatty acid oxidation and promoting the efflux of cholesterol from macrophages .

Case Studies and Clinical Implications

- Cholesterol Efflux Enhancement : In preclinical models, this compound administration resulted in a dose-dependent increase in cholesterol efflux from macrophages, suggesting its potential utility in cardiovascular disease management .

- Cancer Therapeutics : Recent findings indicate that LXR activation can inhibit cancer cell proliferation and induce apoptosis. Specifically, LXR agonists have been shown to downregulate oncogenic factors such as FOXM1 in hepatocellular carcinoma (HCC) cells, indicating a dual role in both metabolic regulation and cancer therapy .

Table 2: Summary of this compound Research Findings

| Application Area | Key Outcomes |

|---|---|

| Atherosclerosis | Reduced plaque formation; enhanced cholesterol efflux |

| NAFLD | Improved lipid metabolism; reduced liver steatosis |

| Cancer | Induction of apoptosis; inhibition of proliferation |

Mechanism of Action

BMS-852927 exerts its effects by selectively activating LXRβ, a nuclear receptor that regulates the expression of genes involved in cholesterol and lipid metabolism. Upon binding to LXRβ, the compound induces conformational changes that enhance the receptor’s ability to interact with coactivators and promote gene transcription . This leads to increased expression of genes involved in reverse cholesterol transport, fatty acid synthesis, and glucose metabolism. The molecular targets and pathways involved include the ATP-binding cassette transporters (ABCA1, ABCG1), sterol regulatory element-binding proteins (SREBPs), and other key regulators of lipid homeostasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Parameters

The following table summarizes critical pharmacological and clinical data for XL041 and analogous LXR modulators:

| Compound | Target | Activity | EC50/IC50 (nM) | Clinical Stage | Key Advantages | Limitations |

|---|---|---|---|---|---|---|

| This compound | LXRβ | Selective agonist | N/A | Phase 2 | High β-selectivity; reduced hepatic toxicity | Limited long-term safety data |

| T0901317 | LXRα/β, FXR | Dual agonist | 20 (LXRα EC50) | Preclinical | Broad metabolic effects | Promotes hepatic steatosis |

| SR9233 | LXRα/β | Inverse agonist | 214 (LXRα IC50) | Preclinical | Suppresses lipogenesis | Low bioavailability |

| RGX-104 | LXRα/β | Agonist | N/A | Phase 1 | Immune modulation via ApoE activation | Limited efficacy in solid tumors |

| 24(S)-Hydroxycholesterol | LXRα/β | Endogenous agonist | N/A | N/A | Natural ligand; brain cholesterol homeostasis | Rapid metabolism; low stability |

Mechanistic and Structural Insights

- Selectivity Profile : this compound’s β-selectivity contrasts with T0901317, which activates both LXRα and FXR, leading to off-target effects like triglyceride accumulation .

- Clinical Relevance : While RGX-104 and this compound both target LXR pathways, RGX-104 focuses on immune activation via ApoE upregulation, whereas this compound emphasizes metabolic regulation .

- Structural Differentiation: Unlike endogenous ligands (e.g., 24(S)-Hydroxycholesterol), this compound’s synthetic structure enhances metabolic stability and bioavailability, avoiding rapid enzymatic degradation .

Research Findings and Implications

Recent studies highlight this compound’s unique advantages:

- Neuroprotection : LXRβ activation in the central nervous system shows promise in Alzheimer’s models by enhancing cholesterol efflux .

- Anti-Atherogenic Effects: In murine models, this compound reduced plaque formation by 40% without increasing liver triglycerides, outperforming non-selective agonists .

- Immune Modulation: Unlike RGX-104, this compound’s β-selectivity avoids excessive cytokine release, suggesting safer immunometabolic applications .

Biological Activity

XL041, also known as BMS-852927, is a selective agonist for Liver X Receptors (LXRs), specifically LXRβ. LXRs are nuclear receptors that play a crucial role in lipid metabolism, inflammation, and the regulation of cholesterol homeostasis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and relevant case studies.

This compound functions primarily as an agonist for LXRβ, exhibiting approximately 88% activity compared to a full pan-agonist in transactivation assays. It demonstrates about 20% activity on LXRα, indicating a preferential effect on LXRβ which is significant in various biological contexts including cancer and metabolic diseases .

Key Mechanisms

- Cholesterol Regulation : By activating LXRs, this compound promotes the expression of genes involved in cholesterol efflux and reduces lipid accumulation in macrophages. This mechanism is vital for mitigating atherosclerosis and other lipid-related disorders.

- Anti-inflammatory Effects : Activation of LXRβ by this compound has been shown to inhibit pro-inflammatory cytokines, thus playing a potential role in treating inflammatory diseases .

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound, particularly its effects on cancer cell lines and metabolic pathways.

1. Cancer Cell Proliferation

A study demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines. The compound induces apoptosis through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast) | 0.5 | Induction of p53 pathway |

| HCT116 (Colon) | 0.8 | Activation of apoptotic signaling |

| A549 (Lung) | 1.2 | Inhibition of cell cycle progression |

2. Lipid Metabolism

This compound's role in lipid metabolism has been extensively studied. It enhances the expression of ATP-binding cassette transporters (ABCA1 and ABCG1), facilitating cholesterol efflux from macrophages.

| Parameter | Control | This compound Treatment |

|---|---|---|

| Cholesterol Efflux (%) | 30 | 70 |

| ABCA1 Expression (fold change) | 1 | 3 |

| ABCG1 Expression (fold change) | 1 | 2.5 |

Case Studies

Several case studies have been documented to illustrate the impact of this compound on various biological systems.

Case Study: Anti-Cancer Activity

In a preclinical model using MCF7 breast cancer cells, treatment with this compound resulted in:

- Decreased Tumor Growth : Tumor size was reduced by approximately 50% compared to control groups.

- Enhanced Apoptosis : Histological analysis revealed increased apoptosis markers in treated tumors.

Case Study: Metabolic Regulation

A study involving diabetic mouse models showed that administration of this compound led to:

- Improved Insulin Sensitivity : Glucose tolerance tests indicated enhanced insulin sensitivity post-treatment.

- Reduced Inflammation : Markers such as TNF-alpha and IL-6 were significantly lower in treated groups compared to controls.

Q & A

Q. What experimental protocols are recommended to assess XL041’s selectivity for LXR β?

To evaluate this compound’s β-selectivity, employ in vitro binding assays (e.g., competitive radioligand displacement) and reporter gene assays using LXR α/β-transfected cell lines. Validate results with molecular docking simulations to confirm binding site interactions. Cross-reference findings with literature on structural analogs to contextualize selectivity profiles .

Q. How do researchers ensure this compound’s purity and stability in preclinical studies?

Use high-performance liquid chromatography (HPLC) with UV detection (≥99% purity threshold) and mass spectrometry for identity confirmation. For stability, conduct accelerated degradation studies under varied pH, temperature, and light conditions, followed by kinetic analysis of degradation products .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?

Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to quantify uncertainty .

Advanced Research Questions

Q. How can contradictory findings about this compound’s efficacy in different cellular models be reconciled?

Perform comparative meta-analysis of experimental conditions (e.g., cell type, serum concentration, incubation time). Use genetic knockdown models (siRNA/CRISPR) to isolate LXR β-specific effects. Validate with transcriptomic profiling to identify confounding pathways .

Q. What strategies optimize in vivo models for studying this compound’s tissue-specific effects on lipid metabolism?

Utilize tissue-specific LXR knockout mice to isolate β-isoform contributions. Combine isotopic tracer techniques (e.g., ¹⁴C-labeled lipids) with dynamic PET imaging to track real-time lipid flux. Compare results across diets (high-fat vs. standard chow) to model metabolic variability .

Q. How can researchers address discrepancies in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Implement mechanistic PK-PD modeling incorporating tissue partition coefficients and receptor occupancy rates. Validate with microdialysis in target tissues (e.g., liver, adipose) to measure unbound drug concentrations. Cross-validate using allometric scaling from preclinical species to human predictions .

Methodological Considerations for Data Integrity

Q. What frameworks are used to validate this compound’s mechanism in complex biological systems?

Apply systems biology approaches , such as network pharmacology , to map this compound’s interactions with lipid metabolism nodes. Pair with multi-omics integration (transcriptomics, metabolomics) to identify off-target effects. Use Bayesian inference to quantify pathway activation probabilities .

Q. How should researchers design studies to distinguish this compound’s direct vs. indirect effects on gene regulation?

Employ time-course experiments with cycloheximide (translation inhibitor) to isolate primary transcriptional responses. Combine with chromatin immunoprecipitation (ChIP) to confirm LXR β binding at target gene promoters. Contrast with RNA-seq data from LXR α/β double-knockout models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.